(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-6-(噻吩-2-基)-1H-吡唑并[3,4-b]吡啶-4-基)(4-甲基哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
伤害感受蛋白/孤儿蛋白 FQ 肽受体拮抗作用
Raddad 等人 (2016) 的研究探讨了 NOP 受体拮抗剂 LY2940094 在肥胖症、饮食失调和抑郁症中的治疗潜力,该化合物具有复杂分子结构,在大鼠和人体中具有 NOP 受体占据率和药代动力学。研究结果表明其具有高脑穿透性和 NOP 受体占据率,支持其进行临床疗效测试的潜力 (Raddad 等人,2016)。
环境中接触农药
Babina 等人 (2012) 对儿童接触有机磷和拟除虫菊酯农药的环境暴露进行了研究,重点关注了广泛的暴露及其潜在的神经毒性作用。这项研究强调了监测和监管环境污染物以保障公共卫生的重要性 (Babina 等人,2012)。
肾毒性调查
Mondorf Aw (1979) 的一项研究调查了头孢唑酮和庆大霉素的肾毒性,深入了解了这些化合物的安全性概况和潜在肾脏影响。了解此类化合物的相互作用和毒理学对于制定更安全的治疗策略至关重要 (Mondorf Aw,1979)。
甲醇中毒治疗
Brent 等人 (2001) 讨论了福美匹唑在甲醇中毒治疗中的应用,证明了该药物在抑制酒精脱氢酶和减轻甲醇毒性作用方面的功效。这项研究说明了化学抑制剂在急性毒理学和急诊医学中的关键作用 (Brent 等人,2001)。
合成大麻素对精神运动表现的影响
Adamowicz 和 Lechowicz (2015) 探讨了合成大麻素 UR-144 对人体精神运动表现的影响,并对道路交通安全产生了影响。这项研究强调了认识和监管合成大麻素以防止驾驶能力受损和确保公共安全的必要性 (Adamowicz 和 Lechowicz,2015)。
作用机制
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone, also known as 3-[3-methyl-4-(4-methylpiperidine-1-carbonyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione, are the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects various biochemical pathways. These channels play a crucial role in regulating the electrical activity of neurons and cardiac cells. Therefore, the activation of these channels can influence numerous downstream effects, including heart rate regulation and neurotransmission .
Result of Action
The activation of GIRK channels by the compound can lead to hyperpolarization of the cell membrane, reducing cell excitability. This can have various molecular and cellular effects, depending on the specific type of cell and the physiological context .
属性
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-5-8-25(9-6-14)22(27)17-12-18(19-4-3-10-30-19)23-21-20(17)15(2)24-26(21)16-7-11-31(28,29)13-16/h3-4,10,12,14,16H,5-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAFOQPSRVWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。